molecular formula C4H7NO4S B12884381 2-Oxotetrahydrofuran-3-sulfonamide

2-Oxotetrahydrofuran-3-sulfonamide

Cat. No.: B12884381
M. Wt: 165.17 g/mol
InChI Key: YRBZDAJIMOOVAD-UHFFFAOYSA-N
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Description

2-Oxotetrahydrofuran-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . This compound is characterized by the presence of a sulfonamide group attached to a tetrahydrofuran ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxotetrahydrofuran-3-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base . The nucleophilic attack by the amine on the sulfonyl chloride results in the formation of the sulfonamide bond. The reaction conditions often include the use of organic or inorganic bases to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of sulfonamides, including this compound, is carried out using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxotetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .

Scientific Research Applications

2-Oxotetrahydrofuran-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Oxotetrahydrofuran-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, resulting in antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxotetrahydrofuran-3-sulfonamide is unique due to its specific structural features, including the tetrahydrofuran ring and the sulfonamide group. These features impart distinct chemical and biological properties that differentiate it from other sulfonamides and related compounds .

Properties

Molecular Formula

C4H7NO4S

Molecular Weight

165.17 g/mol

IUPAC Name

2-oxooxolane-3-sulfonamide

InChI

InChI=1S/C4H7NO4S/c5-10(7,8)3-1-2-9-4(3)6/h3H,1-2H2,(H2,5,7,8)

InChI Key

YRBZDAJIMOOVAD-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1S(=O)(=O)N

Origin of Product

United States

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